2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride
Overview
Description
“2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 64834-67-9 . It has a molecular weight of 222.11 . The IUPAC name for this compound is 2-[(4-chlorobenzyl)amino]ethanol hydrochloride . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of a similar compound, ketamine, has been done in five steps . Initially, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . This resulted in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene was then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .Molecular Structure Analysis
The InChI code for “2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride” is 1S/C9H12ClNO.ClH/c10-9-3-1-8(2-4-9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 222.11 .Scientific Research Applications
Analgesic Activity and Pain Management
- Application : Researchers have explored its potential analgesic activity, making it valuable for pain management studies .
Inhibition of CYP24A1
- Application : 2-Amino-1-(4-chlorophenyl)ethanol has been used as a reagent in the synthesis of imidazolyl arylamides, which act as inhibitors of CYP24A1 .
Functionalized Ligands in Coordination Chemistry
- Application : The compound’s structure suggests its potential as a ligand in coordination complexes, which could have applications in catalysis, materials science, and bioinorganic chemistry .
Plant Hormone Analog
- Application : The compound’s structural similarity to indole-3-acetic acid (a plant hormone) may lead to investigations into its effects on plant growth, development, and stress responses .
Antiviral Research
- Application : Researchers could explore the antiviral potential of 2-Amino-1-(4-chlorophenyl)ethanol by assessing its effects against specific viruses .
Medicinal Chemistry and Drug Design
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn . If the compound comes into contact with skin or eyes, it should be washed off with plenty of water .
Mechanism of Action
Target of Action
It is suggested that this compound may be involved in the synthesis of capsaicin analogs and could potentially interact with enzymes like serine hydroxymethyltransferase (SHMT) .
Mode of Action
It’s known that the compound can act as a synthetic intermediate in the formation of capsaicin analogs , which are known for their potential analgesic activity. This suggests that the compound might interact with its targets to modulate pain perception.
Biochemical Pathways
Given its potential role in the synthesis of capsaicin analogs , it might be involved in the capsaicinoid biosynthetic pathway. Capsaicinoids are active components of chili peppers and are known to interact with the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain perception.
Result of Action
Given its potential role in the synthesis of capsaicin analogs , it might contribute to the analgesic effects observed with these analogs.
properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]ethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-3-1-8(2-4-9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXKVADDIYIAGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10638459 | |
Record name | 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10638459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64834-67-9 | |
Record name | NSC165642 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165642 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10638459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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